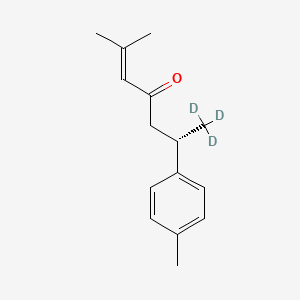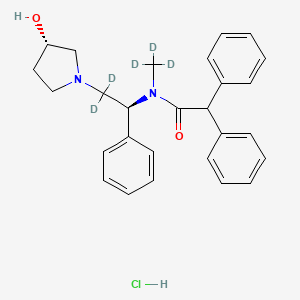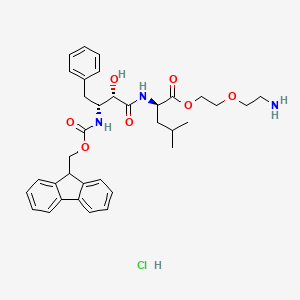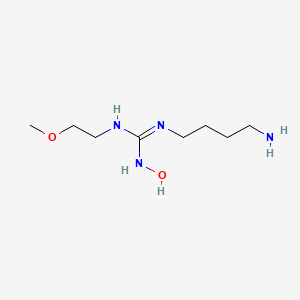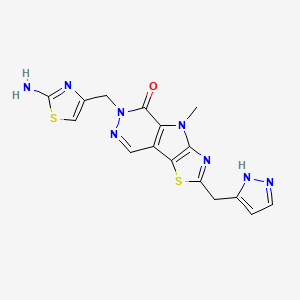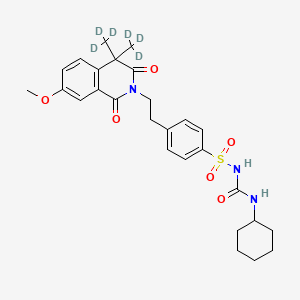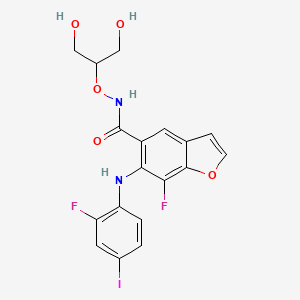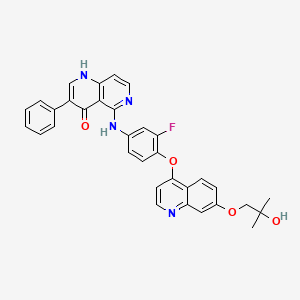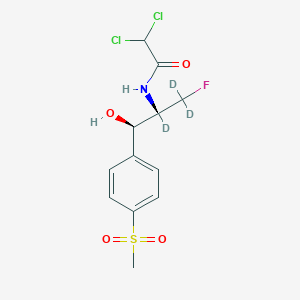
ent-Florfenicol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Florfenicol-d3: is a deuterium-labeled analog of Florfenicol, a synthetic antibiotic commonly used in veterinary medicine. The molecular formula of this compound is C12H11D3Cl2FNO4S, and it has a molecular weight of 361.23 . This compound is primarily used for research purposes, particularly in the study of pharmacokinetics and metabolic profiling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-d3 involves the incorporation of deuterium atoms into the Florfenicol molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium during the synthesis process .
Industrial Production Methods: Industrial production of this compound is typically carried out by specialized chemical manufacturers who have the capability to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Florfenicol-d3 undergoes various chemical reactions similar to its non-deuterated counterpart, Florfenicol. These reactions include:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated metabolites, while reduction reactions may produce deuterated alcohols .
Applications De Recherche Scientifique
ent-Florfenicol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways and pharmacokinetics of Florfenicol.
Biology: Employed in research on bacterial resistance mechanisms and the effects of antibiotics on microbial populations.
Medicine: Utilized in the development of new antibiotics and the study of drug interactions.
Industry: Applied in the quality control and validation of veterinary pharmaceuticals
Mécanisme D'action
The mechanism of action of ent-Florfenicol-d3 is similar to that of Florfenicol. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds. This action results in the inhibition of bacterial growth and replication . The molecular targets and pathways involved include the ribosomal machinery and associated protein synthesis pathways .
Comparaison Avec Des Composés Similaires
Florfenicol: The non-deuterated parent compound, widely used as a veterinary antibiotic.
Florfenicol Amine-d3: A deuterium-labeled metabolite of Florfenicol.
Thiamphenicol: A related antibiotic with a similar mechanism of action.
Chloramphenicol: Another antibiotic in the same class, but with different pharmacokinetic properties.
Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for research .
Propriétés
Formule moléculaire |
C12H14Cl2FNO4S |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(2S,3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1/i6D2,9D |
Clé InChI |
AYIRNRDRBQJXIF-SFUNZEOWSA-N |
SMILES isomérique |
[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


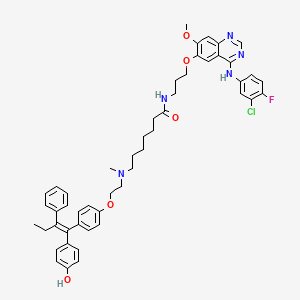
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
